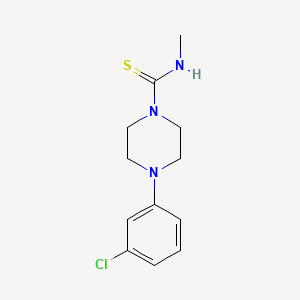

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

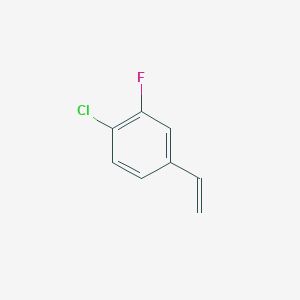

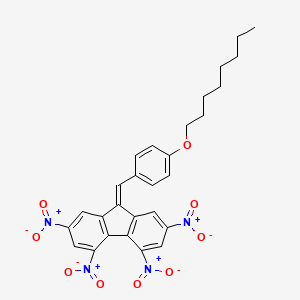

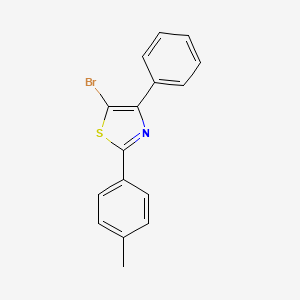

The compound “4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also has a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a carbothioamide group, which is a functional group consisting of a carbonyl group (C=O) adjacent to a thioamide group (NH2).

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions involving esterification, hydrazination, salt formation, and cyclization .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorophenyl and carbothioamide groups. For instance, the chlorine atom in the chlorophenyl group could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a piperazine ring could potentially increase the compound’s solubility in water .Applications De Recherche Scientifique

Neuroscience and Pharmacology

2-Phenylethylamine (PEA): , a naturally occurring compound in the human body, plays a crucial role in mood regulation, cognition, and behavior. As a neuromodulator, PEA influences neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Researchers have explored PEA’s potential therapeutic applications, including mood disorder treatment and addressing attention deficit hyperactivity disorder (ADHD) .

Medicinal Chemistry and Drug Design

Chlorine atoms strategically incorporated into biologically active molecules can enhance their biological activity. The presence of chlorine in 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide may contribute to its pharmacological effects. Additionally, the nitro group, a versatile functional group, is valuable in drug design. Researchers continue to explore this compound’s potential as a therapeutic agent .

Bio-Functional Hybrid Molecules

The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The resulting bio-functional hybrid molecule has been fully characterized using techniques such as 1H NMR, 13C NMR, UV, and mass spectral data .

Antiviral Activity

While specific studies on this compound’s antiviral properties are limited, its structural features warrant investigation. Researchers could explore its potential as an antiviral agent, considering the presence of both chlorine and nitro groups .

Thiadiazole Derivatives

Starting from 4-chlorobenzoic acid , related compounds have been synthesized. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibit interesting properties. Further exploration of similar derivatives could reveal additional applications .

Hybrid Molecule-Based Therapeutics

Given its unique structure, 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide may serve as a scaffold for designing novel hybrid molecules with diverse pharmacological effects. Researchers can explore modifications and evaluate their potential in drug discovery .

Mécanisme D'action

Propriétés

IUPAC Name |

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3S/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEZQTXQCOGBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2771502.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide](/img/structure/B2771504.png)

![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2771507.png)

![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)